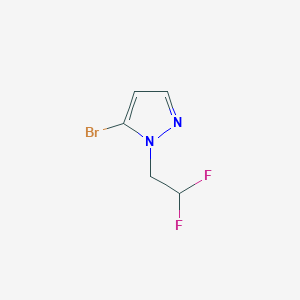

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrF2N2 |

|---|---|

Molecular Weight |

211.01 g/mol |

IUPAC Name |

5-bromo-1-(2,2-difluoroethyl)pyrazole |

InChI |

InChI=1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2 |

InChI Key |

SHVRLXAREIFQQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for the 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve cleaving the bonds that are typically formed during the synthetic sequence. The three most logical disconnections are:

N-C Bond Disconnection: Cleavage of the bond between the pyrazole (B372694) N-1 nitrogen and the 2,2-difluoroethyl group. This is a standard N-alkylation disconnection, suggesting a reaction between a 5-bromo-1H-pyrazole precursor and a suitable 2,2-difluoroethylating agent.

C-Br Bond Disconnection: Cleavage of the carbon-bromine bond at the 5-position of the pyrazole ring. This suggests an electrophilic or radical bromination of a 1-(2,2-difluoroethyl)-1H-pyrazole precursor.

Pyrazole Ring Disconnection: Breaking the pyrazole ring itself into acyclic precursors. This typically involves disconnections that reverse common ring-forming reactions, such as cyclocondensation or cycloaddition.

These disconnections lead to two primary synthetic strategies:

Strategy A: First, construct the 5-bromopyrazole core. This can be achieved by forming the pyrazole ring and then brominating it, or by building the ring from a bromine-containing precursor. The final step is the N-alkylation of 5-bromo-1H-pyrazole with a 2,2-difluoroethyl electrophile.

Strategy B: First, synthesize 1H-pyrazole. Then, perform N-alkylation with the 2,2-difluoroethyl group to form 1-(2,2-difluoroethyl)-1H-pyrazole. The final step would be the regioselective bromination at the C-5 position. The success of this route depends heavily on controlling the regioselectivity of the bromination step.

The choice between these strategies often depends on the regioselectivity of the individual steps and the availability of starting materials.

Established Approaches for Pyrazole Ring Formation Applied to the Synthesis of this compound Precursors

The formation of the pyrazole ring is the cornerstone of the synthesis. Two principal methods are widely employed: cyclocondensation and 1,3-dipolar cycloaddition. researchgate.net

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Systems

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org This method is highly versatile due to the wide availability of both reaction partners. nih.gov The reaction proceeds by initial condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Key substrates for this reaction include:

1,3-Diketones: Reaction with hydrazine yields polysubstituted pyrazoles. mdpi.com With unsymmetrical diketones, a mixture of regioisomers can be formed. nih.gov

α,β-Unsaturated Ketones (Enones): These react with hydrazines to first form pyrazolines, which are then oxidized to pyrazoles. mdpi.comnih.gov If the enone has a leaving group at the β-position, direct formation of the pyrazole can occur via an addition-elimination mechanism.

Acetylenic Ketones: These compounds react with hydrazine derivatives to form pyrazoles, though this reaction can also result in a mixture of regioisomers. mdpi.com

| Precursor Type | Hydrazine Reactant | Product | Key Features |

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | Substituted Pyrazole | A foundational and direct method for creating the pyrazole ring. mdpi.com |

| α,β-Unsaturated Ketone | Phenylhydrazine | Pyrazoline (intermediate) | Requires a subsequent oxidation step to achieve the aromatic pyrazole. nih.gov |

| Acetylenic Ketone | Hydrazine Derivatives | Regioisomeric Pyrazoles | A long-established method that often yields a mix of products. mdpi.com |

This table summarizes common cyclocondensation reactions for pyrazole synthesis.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

A powerful alternative for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. researchgate.netacs.org This method offers a high degree of modularity and can provide access to pyrazoles that are difficult to obtain through cyclocondensation.

The reaction mechanism involves the following key steps:

Generation of a Diazo Compound: Diazo compounds, which can be unstable, are often generated in situ. A common method is the decomposition of N-tosylhydrazones in the presence of a base. organic-chemistry.org

Cycloaddition: The generated diazo compound (the 1,3-dipole) reacts with an alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to form a 3H-pyrazole intermediate.

Aromatization: The 3H-pyrazole typically undergoes a rapid tautomerization or, in some cases, a guidechem.com-sigmatropic rearrangement to yield the stable 1H-pyrazole. uniovi.es

This approach is highly valued for its ability to control regioselectivity, particularly when using terminal alkynes, which often leads to the formation of 3,5-disubstituted pyrazoles. acs.orguniovi.es

Strategies for the Regioselective Introduction of the Bromine Moiety at the 5-Position of the Pyrazole Ring

Introducing a bromine atom specifically at the C-5 position of the pyrazole ring requires careful strategic planning, as the C-4 position is often more susceptible to electrophilic attack. researchgate.net

Several methods can achieve regioselective C-5 bromination:

Bromination of Pre-functionalized Pyrazoles: If the C-4 position is blocked by another substituent, electrophilic bromination using agents like N-bromosuccinimide (NBS) or bromine will proceed at an available C-3 or C-5 position. researchgate.netresearchgate.net

Dehydroxyhalogenation: 5-Hydroxypyrazoles (pyrazolones) can be converted to 5-bromopyrazoles using reagents like phosphorus oxybromide (POBr₃). researchgate.netchemicalbook.com

Sandmeyer-type Reaction: A 5-aminopyrazole precursor can be converted to the corresponding 5-bromo derivative via diazotization followed by treatment with a copper(I) bromide source. guidechem.com This is a reliable method for introducing a halogen at a specific position.

Directed Metalation: A powerful strategy involves the regioselective deprotonation of the pyrazole ring using a strong base, such as a lithium amide or a magnesium-based reagent (e.g., TMPMgCl·LiCl), followed by quenching the resulting organometallic intermediate with an electrophilic bromine source like Br₂ or 1,2-dibromoethane. nih.gov This allows for precise installation of the bromine atom.

| Method | Precursor | Reagents | Outcome |

| Electrophilic Substitution | 4-Substituted Pyrazole | NBS or Br₂ | Regioselective bromination at C-3 or C-5. researchgate.net |

| Sandmeyer Reaction | 5-Aminopyrazole | 1. NaNO₂, HBr2. CuBr | Selective formation of the 5-bromopyrazole. guidechem.com |

| Dehydroxyhalogenation | 5-Hydroxypyrazole | POBr₃ | Conversion of the hydroxyl group to a bromine atom. researchgate.net |

| Directed Metalation | N-Protected Pyrazole | 1. Strong Base (e.g., TMPMgCl·LiCl)2. Electrophilic Br source | Highly regioselective C-5 bromination. nih.gov |

This table outlines key strategies for the regioselective C-5 bromination of pyrazoles.

Methods for Incorporating the 2,2-Difluoroethyl Group onto the Pyrazole Nitrogen Atom (N-1)

The introduction of the 2,2-difluoroethyl group is typically accomplished via N-alkylation of a pre-formed 5-bromo-1H-pyrazole. This reaction involves the deprotonation of the pyrazole's N-H bond with a base to form a pyrazolate anion, which then acts as a nucleophile to attack a suitable 2,2-difluoroethyl electrophile.

Standard N-alkylation conditions often employ a base such as potassium carbonate, sodium hydride, or an organic base in a polar aprotic solvent like DMF or acetonitrile (B52724). google.commdpi.com The choice of the alkylating agent is critical and would typically be a compound like 1-bromo-2,2-difluoroethane, 1-iodo-2,2-difluoroethane, or 2,2-difluoroethyl tosylate. The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by both steric and electronic factors of the substituents on the pyrazole ring. mdpi.comnih.gov

Difluoromethylation Approaches in Heterocyclic Systems

The incorporation of fluorine-containing groups, such as the difluoromethyl (-CF₂H) and related moieties, into heterocyclic scaffolds is of significant interest in medicinal and agricultural chemistry due to their ability to modulate metabolic stability and biological activity. nih.govresearchgate.net While the target molecule contains a -CH₂CF₂H group installed via alkylation, the broader field of direct C-H and N-H difluoromethylation provides important context.

Recent advances have focused on radical-based difluoromethylation reactions. researchgate.net These methods often involve the generation of the difluoromethyl radical (•CF₂H) from precursors like sodium difluoromethanesulfinate (NaSO₂CF₂H) or other commercially available reagents. nih.gov Photocatalysis, using either transition metals or organic dyes, has emerged as a powerful tool to facilitate these transformations under mild conditions. nih.govbohrium.com These photocatalytic methods enable the direct C-H difluoromethylation of various heterocycles with high efficiency and functional group tolerance. nih.gov

Furthermore, N-difluoromethylation can be achieved through the insertion of a difluorocarbene (:CF₂) into an N-H bond, using reagents like chlorodifluoromethane (B1668795) (Freon 22) as a carbene source. chemrxiv.org These modern methodologies highlight the expanding toolkit available for synthesizing complex fluorinated heterocycles.

Alkylation Reactions with Difluoroethylating Reagents

The introduction of the 2,2-difluoroethyl group onto the pyrazole nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through the N-alkylation of a 5-bromopyrazole precursor. The regioselectivity of this reaction is a key consideration, as unsymmetrical pyrazoles can yield two possible regioisomers. Steric hindrance often dictates the site of alkylation, favoring the less sterically hindered nitrogen atom. mdpi.comresearchgate.net

Various difluoroethylating reagents can be employed for this purpose. Common methods utilize reagents like 2,2-difluoroethyl triflate or 2-bromo-1,1-difluoroethane (B1266208) in the presence of a base. The choice of base and solvent system is crucial for optimizing the reaction yield and selectivity. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the electrophilic difluoroethylating agent. researchgate.net

Recent advancements have also explored acid-catalyzed N-alkylation methods. For instance, the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) provides an alternative route that avoids strong bases and high temperatures. mdpi.comsemanticscholar.org This method involves the protonation of the trichloroacetimidate, which then acts as a potent electrophile for the pyrazole nucleophile. mdpi.com

Table 1: Comparison of N-Alkylation Conditions for Pyrazoles

| Method | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Base-Catalyzed | 2-bromo-1,1-difluoroethane | K2CO3 | DMF | 80°C | Good | researchgate.net |

| Acid-Catalyzed | 2,2-difluoroethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | Moderate to Good | mdpi.comsemanticscholar.org |

| Phase Transfer | Alkyl bromides | Quaternary ammonium (B1175870) salts | Acetonitrile | 65°C | Good to Excellent | researchgate.net |

Advanced Catalytic Processes for the Synthesis of this compound and Related Intermediates

The synthesis of the core pyrazole structure and its subsequent functionalization often rely on advanced catalytic processes that offer efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyrazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring. researchgate.netrsc.orgmdpi.com For a pre-formed 5-bromopyrazole scaffold, catalysts based on palladium or nickel can be used to introduce a variety of substituents at the 5-position through reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings. mdpi.com These reactions typically involve the oxidative addition of the catalyst to the C-Br bond, followed by transmetalation and reductive elimination to form the new C-C or C-heteroatom bond.

Conversely, direct C-H functionalization offers an atom-economical alternative to pre-functionalized pyrazoles. researchgate.netrsc.org The inherent electronic properties of the pyrazole ring, with the C-5 position being electrophilic, make it susceptible to certain C-H activation strategies. researchgate.net The N2 nitrogen atom of the pyrazole can also act as a directing group to guide the metal catalyst to a specific C-H bond for functionalization. researchgate.net Nickel-catalyzed photoredox reactions have emerged as a versatile method for C-N bond formation, which could be applied to couple pyrazoles with various partners. chemrxiv.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyrazole Functionalization

| Reaction Type | Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes | Bromo-pyrazole, Boronic acid/ester | C-C bond formation | mdpi.com |

| C-H Arylation | Rhodium or Palladium catalysts | Pyrazole, Aryl halide | Direct functionalization, avoids pre-halogenation | researchgate.netrsc.org |

| Nickel-Photoredox | Nickel precatalyst, photoredox catalyst | Pyrazole, Electrophile | C-N and C-O bond formation under mild conditions | chemrxiv.org |

Oxidative Cyclization and Dehydrogenation Protocols

The construction of the pyrazole ring itself can be achieved through oxidative cyclization and dehydrogenation pathways. thieme-connect.com A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which initially forms a pyrazoline intermediate. nih.gov Subsequent oxidation, often using mild oxidizing agents like bromine or simply heating in DMSO under an oxygen atmosphere, leads to the aromatic pyrazole ring. organic-chemistry.org

Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another efficient route to pyrazole derivatives. organic-chemistry.org This method involves the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org Iodine-catalyzed oxidative cyclization of α,β-unsaturated hydrazones has also been reported to yield multisubstituted pyrazoles through a sequence of cyclization, rearrangement, and aromatization. nih.gov

Mechanistic Investigations into Key Synthetic Steps for this compound

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

For the N-alkylation step using trichloroacetimidates under acidic conditions, the proposed mechanism involves the initial protonation of the imidate by the acid catalyst. mdpi.com This protonated intermediate then ionizes to form a carbocation and acetamide. The pyrazole nitrogen then acts as a nucleophile, trapping the carbocation. A final deprotonation step yields the N-alkylated pyrazole product and regenerates the catalyst. mdpi.com

In the context of oxidative pyrazole formation, mechanistic studies on the oxidation of diazatitanacycles have provided valuable insights. nih.gov These studies suggest that the oxidation process can occur through an inner-sphere mechanism, where the oxidant coordinates to the metal center. For instance, with TEMPO as the oxidant, its coordination to titanium is critical for the reaction to proceed. The first oxidation step is often the rate-determining step. nih.gov These fundamental studies on N-N bond formation are crucial for developing new synthetic routes to pyrazoles. nih.gov

The regioselectivity in the alkylation of unsymmetrical pyrazoles is generally governed by steric effects. mdpi.comresearchgate.net The incoming alkyl group preferentially attaches to the less hindered nitrogen atom. Computational studies and crystal structure analyses have been employed to understand the subtle electronic and steric factors that control this selectivity. researchgate.net

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Assessment of In Vitro Biological Activities of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and its Pyrazole (B372694) Class

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

No studies were found that evaluated the in vitro antimicrobial or antifungal activity of this compound. While many pyrazole derivatives have been synthesized and tested against various bacterial and fungal strains, showing a range of activities, no such data is available for this specific compound. nih.govmdpi.comnih.govmdpi.com

Anticancer Activity Screening in Cell-Based Assays (In Vitro)

There are no published reports on the in vitro anticancer activity of this compound. The anticancer potential of numerous other pyrazole-containing molecules has been investigated against various cancer cell lines, but these findings cannot be extrapolated to the target compound. nih.govrasayanjournal.co.in

Enzyme Inhibition Studies (In Vitro)

No data exists on the in vitro enzyme inhibition properties of this compound. The pyrazole scaffold is present in many known enzyme inhibitors, but specific assays for this compound have not been reported.

Exploration of Other In Vitro Pharmacological Modulations

No other in vitro pharmacological activities have been documented for this compound.

In Vitro Mechanistic Studies of Biological Action for this compound

Identification of Molecular Targets and Binding Interactions (In Vitro)

In the absence of any demonstrated biological activity, there have been no studies to identify the molecular targets or investigate the binding interactions of this compound.

The current body of scientific literature lacks any information on the in vitro biological activity of this compound. Consequently, its potential as an antimicrobial, antifungal, anticancer, or enzyme-inhibiting agent remains unknown. Further research, including synthesis and comprehensive in vitro screening, is required to elucidate the pharmacological profile of this specific pyrazole derivative.

Investigation of Cellular Pathway Modulation and Signaling Events (In Vitro)

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov For instance, pyrazole-containing compounds have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which play a pivotal role in cell cycle regulation. rsc.org Inhibition of CDKs can lead to cell cycle arrest, a common mechanism for the anti-proliferative effects of anticancer agents. rsc.org One study on novel pyrazole derivatives demonstrated their ability to induce cell cycle arrest at the G1 phase. rsc.org

Furthermore, pyrazole scaffolds are common in inhibitors of tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are key mediators of angiogenesis. nih.govresearchgate.netnih.gov The inhibition of these signaling pathways is a critical strategy in cancer therapy. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were shown to be potent pan-FGFR inhibitors, suppressing the proliferation of various cancer cell lines. nih.gov

The PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell growth, proliferation, and survival, is another common target for pyrazole-based inhibitors. waocp.org Some pyrazole derivatives have been shown to exert their anti-proliferative effects by inhibiting key components of this pathway. waocp.org For example, a study on pyrazole derivatives in triple-negative breast cancer cells suggested that their cytotoxic effects are linked to the inhibition of the PI3K/Akt and ERK1/2 signaling pathways. waocp.org

Based on these findings for structurally related compounds, it is plausible that this compound could modulate one or more of these critical cellular signaling pathways. The presence of the difluoroethyl group may enhance its metabolic stability and ability to penetrate cell membranes, potentially increasing its efficacy as a modulator of intracellular signaling events. sci-hub.seresearchgate.net

Table 1: Potential Cellular Signaling Pathways Modulated by Pyrazole Derivatives

| Pathway/Target | Potential Effect | Reference |

| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Arrest (e.g., G1 phase) | rsc.org |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Inhibition of Angiogenesis | nih.govresearchgate.net |

| Fibroblast Growth Factor Receptors (FGFRs) | Inhibition of Proliferation and Angiogenesis | nih.gov |

| PI3K/Akt/mTOR Signaling | Inhibition of Cell Growth and Survival | waocp.org |

| ERK1/2 Signaling | Modulation of Cell Proliferation and Differentiation | waocp.org |

Exploration of Biological Response Mechanisms at the Subcellular Level (In Vitro)

At the subcellular level, the biological responses to pyrazole derivatives are often linked to the induction of apoptosis, or programmed cell death. This is a key mechanism for eliminating damaged or cancerous cells.

Several studies on pyrazole compounds have detailed their ability to trigger apoptosis in cancer cell lines. For instance, certain pyrazole derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS). waocp.org An excess of ROS can lead to oxidative stress, damaging cellular components and activating apoptotic pathways. waocp.org

The process of apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Research on some pyrazole derivatives has demonstrated their ability to stimulate the activity of these caspases, leading to the execution of the apoptotic program. nih.gov

Another subcellular mechanism involves the direct interaction with and inhibition of specific proteins. For example, pyrazole derivatives have been designed as tubulin polymerization inhibitors. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest and apoptosis. nih.gov

The subcellular localization and effects of fluorinated pyrazoles are of particular interest. The introduction of fluorine can alter the lipophilicity and electrostatic interactions of a molecule, potentially influencing its distribution within the cell and its binding to target proteins. mdpi.comsci-hub.se While specific data for this compound is unavailable, the difluoromethyl group present in several successful fungicides is known to contribute to their biological activity. sci-hub.se

Table 2: Potential Subcellular Biological Responses to Pyrazole Derivatives

| Subcellular Mechanism | Description | Reference |

| Induction of Apoptosis | Programmed cell death, often mediated by caspase activation. | nih.govrsc.orgwaocp.org |

| Generation of Reactive Oxygen Species (ROS) | Can lead to oxidative stress and trigger apoptosis. | waocp.org |

| Inhibition of Tubulin Polymerization | Disrupts the cytoskeleton and mitotic spindle, causing cell cycle arrest and apoptosis. | nih.gov |

| Kinase Inhibition | Direct binding to and inhibition of protein kinases within specific cellular compartments. | acs.orgnih.gov |

Structure Activity Relationship Sar and Rational Design of 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole Analogs

Comparative Structure-Activity Analysis of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole with Positional and Halogen Analogs

The specific placement and identity of substituents on the pyrazole (B372694) ring are critical determinants of a compound's interaction with biological targets. researchgate.net The pyrazole ring itself is an aromatic heterocycle where electrophilic substitution reactions tend to occur at the 4-position, while positions 3 and 5 are more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. nih.govmdpi.com

The regiochemistry of halogen substitution on the pyrazole scaffold significantly affects the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby influencing its biological activity. While direct comparative studies on the 3-bromo versus 5-bromo analogs of 1-(2,2-difluoroethyl)-1H-pyrazole are specific to particular biological targets, general principles of pyrazole chemistry and SAR studies on related analogs provide valuable insights.

Positions 3 and 5 of the pyrazole ring are electronically distinct, which can lead to different interactions with a target protein. mdpi.com For instance, in the development of inhibitors for certain kinases, substitution at the 3-position of a pyrazole ring with a methyl group was found to be crucial for selectivity over other kinases by creating steric hindrance. mdpi.com Conversely, studies on cannabinoid receptor antagonists identified the 5-position as a key interaction point, where a para-substituted phenyl ring was a requirement for potent activity. nih.gov This highlights that the optimal position for the bromine substituent is target-dependent. A change from the 5-bromo to a 3-bromo position would alter the molecule's dipole moment and the potential for specific halogen bonds, which could either enhance or diminish its affinity for a given binding site.

The identity of the halogen atom at a given position is a well-established modulator of bioactivity, influencing factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.

SAR studies on various pyrazole series have demonstrated the differential effects of halogen substitution. For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, substituting a chloro group with an iodo group at the para-position of a C5-phenyl ring resulted in the most potent compound. nih.gov In another study on antitubercular pyrazole analogs, the presence of a 3-chlorophenyl substituent was found to enhance activity. nih.gov These findings suggest that the size, electronegativity, and polarizability of the halogen are critical. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and may offer a different balance of lipophilicity and steric bulk, which can be advantageous for certain receptor interactions.

| Halogen | Position | Observed Effect on Bioactivity | Potential Rationale | Reference |

|---|---|---|---|---|

| Iodine | 5 (on p-phenyl) | Most potent CB1 receptor antagonism | Larger size and polarizability may enhance binding interactions. | nih.gov |

| Chlorine | 5 (on p-phenyl) | Potent CB1 receptor antagonism | Favorable balance of lipophilicity and electronegativity. | nih.gov |

| Chlorine | 3 (on phenyl) | Enhanced antitubercular activity | Specific electronic and steric contributions improve target engagement. | nih.gov |

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net The 1-(2,2-difluoroethyl) group on the pyrazole nitrogen is expected to confer several advantageous properties.

The difluoroethyl moiety can:

Increase Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes.

Modulate Lipophilicity : Fluorine substitution generally increases lipophilicity, which can affect cell permeability and oral absorption. nih.gov

Engage in Specific Binding Interactions : The polarized C-F bonds can participate in favorable dipole-dipole interactions or form hydrogen bonds with suitable donors in a protein binding pocket. nih.gov

Influence Conformation : The presence of the fluorinated group can restrict the conformation of the molecule, locking it into a bioactive shape that fits the target receptor more precisely.

In the design of kinase inhibitors, for example, halogen-substituted benzene (B151609) rings are known to form important interactions within hydrophobic pockets. nih.gov The difluoroethyl group can similarly engage in such hydrophobic interactions while also offering unique electronic properties.

Systematic Substitution and Derivatization Strategies for this compound

To optimize the lead compound, systematic derivatization is employed. nih.gov This involves modifying specific parts of the molecule to probe for improved activity and properties. For this compound, strategies would focus on three main areas:

The Pyrazole Core : Substitution at the C3 and C4 positions is a primary avenue for exploration. Introducing small alkyl groups, amides, or other functional groups at C3 can probe for additional binding interactions. The C4 position, being prone to electrophilic substitution, could be modified with groups that alter the electronic nature of the ring. mdpi.com

The 5-Bromo Substituent : While bromine is present in the lead, it can be replaced by other halogens (F, Cl, I) or pseudo-halogens (e.g., -CN, -CF3) to fine-tune electronic properties and binding. It could also be used as a chemical handle for cross-coupling reactions to introduce larger aryl or heteroaryl groups, exploring new binding vectors.

The N1-Difluoroethyl Group : Although this group provides stability, its length and structure can be varied. Analogs could be synthesized with monofluoromethyl, trifluoromethyl, or longer fluorinated alkyl chains to assess the optimal size and fluorine content for the N1 substituent.

Ligand Efficiency and Lipophilicity Considerations in the Design of this compound Derivatives

Modern drug design emphasizes not just potency (like IC50), but also the quality of the "hit" or "lead" compound. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide optimization.

Ligand Efficiency (LE) : Measures the binding energy per non-hydrogen atom. It helps in selecting smaller, more efficient fragments for lead development. A higher LE indicates a more optimal interaction between the ligand and the target.

Lipophilicity (logP) : An indicator of a compound's solubility and permeability. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov In the development of some pyrazole-based inhibitors, less lipophilic compounds were preferred as they exhibited better drug-like properties. nih.gov

| Metric | Definition | Importance in Designing Pyrazole Analogs |

|---|---|---|

| Ligand Efficiency (LE) | Binding affinity (pIC50 or pKi) divided by the number of heavy atoms. | Prioritizes smaller, more efficient molecules, avoiding unnecessary complexity. |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Guides the optimization of permeability and solubility while avoiding issues tied to high lipophilicity. |

| Lipophilic Ligand Efficiency (LLE) | The difference between pIC50 and logP. | Balances potency and lipophilicity to develop compounds with better overall drug-like properties. |

In designing derivatives of this compound, chemists would aim to increase potency without a disproportional increase in size or lipophilicity, thereby maintaining or improving LE and LLE.

Fragment-Based and De Novo Design Approaches for Novel this compound Analogs

Beyond traditional medicinal chemistry, computational methods offer powerful tools for discovering novel analogs.

Fragment-Based Drug Design (FBDD) : This approach identifies small chemical fragments that bind weakly to a biological target. These fragments are then grown, linked, or merged to produce a more potent lead compound. researchgate.net The 5-bromo-pyrazole core itself could be considered a fragment. Using techniques like X-ray crystallography or NMR spectroscopy, one could identify other fragments that bind to adjacent pockets on the target protein. These could then be synthetically linked to the pyrazole core to create novel, high-affinity ligands. Fragment-based QSAR models have been successfully developed for pyrazole-derived inhibitors, providing a basis for the combinatorial design of new leads. researchgate.net

De Novo Design : This computational technique uses algorithms to design novel molecules from scratch that are predicted to fit the binding site of a target protein. Given a high-resolution structure of the target, a de novo design program could build molecules atom-by-atom within the binding site, using the this compound structure as a starting point or a template for generating entirely new scaffolds that maintain key interactions.

Computational Chemistry and Theoretical Studies on 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. nih.govaip.org These calculations provide insights into the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. acs.org

For pyrazole (B372694) derivatives, DFT studies have been used to determine molecular geometry, Mulliken charges, and the molecular electrostatic potential (MEP). researchgate.net The MEP map is particularly useful as it identifies regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions, such as hydrogen bonding, with protein targets. johnshopkins.edu In the case of this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich, while the hydrogen atoms of the pyrazole ring and the difluoroethyl group are likely to be electron-poor. The bromine atom can act as a halogen bond donor.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyrazole Scaffold

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |

Note: The values in this table are representative examples based on DFT calculations for substituted pyrazole derivatives and are intended to be illustrative for this compound.

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to screen virtual compound libraries and to understand the structural basis of protein-ligand interactions. For pyrazole derivatives, docking studies have been performed against a variety of protein targets, including protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 (2QU5) | Pyrazole Derivative 1b | -10.09 | Cys919, Asp1046 |

| Aurora A (2W1G) | Pyrazole Derivative 1d | -8.57 | Ala213, Leu263 |

| CDK2 (2VTO) | Pyrazole Derivative 2b | -10.35 | Leu83, Lys33 |

| Hsp90α (1UYK) | Pyrazole-Imide A2 | - | Asp93, Leu107 |

Note: The data in this table are derived from published docking studies on various pyrazole derivatives and are presented as illustrative examples. researchgate.netnih.govnih.gov The specific interactions and scores for this compound would require a dedicated docking study.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Landscapes

While molecular docking provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies with greater accuracy. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The ADME properties of a compound are critical for its success as a potential drug. In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netnih.gov For pyrazole derivatives, various ADME parameters can be calculated, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. johnshopkins.eduresearchgate.net

The presence of the difluoroethyl group in this compound is likely to increase its lipophilicity, which can influence absorption and distribution. The bromine atom may provide a site for metabolic attack. Computational models can predict whether a compound is likely to be a substrate or inhibitor of key metabolizing enzymes.

Table 3: Predicted ADME Properties for a Representative Pyrazole Scaffold

| ADME Parameter | Predicted Value/Classification | Desired Range/Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | > -4.0 (for good solubility) |

| GI Absorption | High | High percentage is favorable. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | Low for peripherally acting drugs. |

| CYP2D6 Inhibitor | No | Non-inhibition is desirable to avoid drug-drug interactions. |

| Human Oral Absorption | >80% | High percentage indicates good bioavailability. |

Note: These values are representative predictions for pyrazole derivatives based on in silico models and serve as an illustrative guide for this compound.

Virtual Screening and Library Design Based on this compound Scaffolds

The this compound scaffold can serve as a starting point for virtual screening campaigns and the design of focused chemical libraries. chemmethod.comacs.org In virtual screening, large databases of compounds are computationally docked against a protein target to identify potential hits. The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets and its synthetic tractability. nih.gov

A library of compounds based on the this compound core could be designed by introducing various substituents at other positions of the pyrazole ring. nih.govmdpi.comresearchgate.net These virtual libraries can then be screened in silico to prioritize the synthesis of compounds with the highest predicted activity and most favorable ADME properties. This approach accelerates the hit-to-lead optimization process and increases the efficiency of drug discovery efforts. For example, a virtual screen of over 12,000 pyrazole compounds from the PubChem database was used to identify novel inhibitors of the CDK8 enzyme. chemmethod.com Similarly, a screen of approximately 340,000 small molecules identified a pyrazole-scaffold compound as a proteasome inhibitor. nih.govfiu.edu

Advanced Analytical Techniques for the Characterization and Research of 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Spectroscopic Characterization Methodologies in Organic Synthesis Research

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to provide a complete picture of its molecular framework.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the difluoroethyl group. The triplet of triplets at the characteristic chemical shift for the -CHF₂ group and the doublet of triplets for the -CH₂- group would be key indicators of the difluoroethyl substituent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule would give a distinct signal, and the chemical shifts would be indicative of their hybridization and chemical environment. The carbon attached to the bromine atom would appear at a characteristic downfield shift, while the carbons of the difluoroethyl group would show splitting due to coupling with the fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govacs.org It would show a characteristic signal for the two equivalent fluorine atoms of the -CHF₂ group, likely a doublet of triplets due to coupling with the adjacent proton and the methylene (B1212753) protons.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Multiplicity/Coupling Constants (hypothetical) |

| H-3 | 7.60 | 142.5 | d, J = 2.0 Hz |

| H-4 | 6.40 | 110.8 | d, J = 2.0 Hz |

| N-CH ₂ | 4.60 | 55.2 | dt, J = 14.0, 4.0 Hz |

| CH F₂ | 6.50 | 113.5 | tt, J = 54.0, 4.0 Hz |

| C-5 | - | 118.0 | - |

Note: The data in this table is hypothetical and serves as an illustration of expected values based on known chemical shift ranges for similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula with a high degree of confidence. For this compound, HRMS would be used to confirm the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z (hypothetical) |

| [C₅H₅BrF₂N₂ + H]⁺ | 210.9680 | 210.9682 |

| [C₅H₅BrF₂N₂ + Na]⁺ | 232.9499 | 232.9501 |

Note: The data in this table is hypothetical and illustrates the expected high accuracy of the technique. The observed values would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C-N, C-Br, and C-F bonds. The presence of strong absorptions in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry would be valuable tools.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would typically be developed for this compound, using a non-polar stationary phase and a polar mobile phase. By monitoring the elution of the compound with a UV detector, its purity can be assessed, and the method can be validated for quantitative analysis. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. growingscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile compounds and can be used to identify and quantify the target compound as well as any volatile intermediates or byproducts from its synthesis. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. rsc.orgrsc.org The pyrazole ring is known to undergo characteristic fragmentation patterns, which can aid in the identification of related structures. rsc.org

Future Directions and Interdisciplinary Research Prospects for 5 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Development of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the drive towards greater efficiency and sustainability necessitates the development of novel methodologies. mdpi.com Traditional methods often require harsh conditions and generate significant waste. researchgate.net The future synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and its analogs could benefit immensely from the adoption of green chemistry principles. nih.gov

Recent advancements in organic synthesis offer several promising strategies. researchgate.netnih.gov These methods focus on minimizing hazardous reagents, employing environmentally benign solvents like water, utilizing renewable energy sources such as microwave and ultrasound irradiation, and developing recyclable catalysts. researchgate.netnih.govnih.gov One-pot, multicomponent reactions (MCRs) are particularly attractive as they enhance atom economy and reduce the number of purification steps required. acs.org For a molecule like this compound, this could involve the cyclocondensation of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, potentially under catalyst-free or heterogeneous catalysis conditions. researchgate.netacs.org

Future research should focus on adapting these green protocols for fluorinated and brominated pyrazoles. The bromination step, for instance, could be achieved using safer reagents than molecular bromine, such as N-bromosuccinimide (NBS) or aerobic bromination techniques. rsc.orgresearchgate.net

Table 1: Potential Green Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov |

| Ultrasonic Irradiation | Application of ultrasound to enhance chemical reactivity. | Increased reaction rates and yields, especially in heterogeneous systems. researchgate.netnih.gov |

| Aqueous Media Synthesis | Using water as a solvent. | Eliminates volatile organic compounds (VOCs), enhances safety, and is cost-effective. acs.orgthieme-connect.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, operational simplicity, and rapid generation of molecular diversity. researchgate.netacs.org |

| Heterogeneous Catalysis | Using solid-supported or nanocatalysts. | Ease of catalyst recovery and reuse, leading to more sustainable processes. researchgate.netthieme-connect.com |

By systematically exploring these modern synthetic strategies, more efficient, cost-effective, and environmentally friendly routes to this compound can be developed, facilitating its broader study and application.

Exploration of Undiscovered In Vitro Biological Activities and Therapeutic Areas

The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. rroij.comnih.govnih.gov The introduction of fluorine atoms and a difluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net

Fluorinated pyrazoles, in particular, have shown potent activities as enzyme inhibitors and have been investigated for various therapeutic applications, including as antiviral and anticoagulant agents. nih.govresearchgate.net The bromine atom on the pyrazole ring of the title compound also offers a site for further functionalization, but it can contribute to biological activity itself. nih.govresearchgate.net For instance, brominated pyrazoles have been investigated as potential antifungal and anti-inflammatory agents. nih.govresearchgate.net

Given this context, this compound and its derivatives are prime candidates for broad in vitro biological screening. Potential therapeutic areas for exploration are summarized below.

Table 2: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Rationale Based on Structural Features |

|---|---|

| Anticancer | Pyrazole derivatives are known to interact with various cancer-related targets like kinases and tubulin. researchgate.net |

| Antimicrobial/Antifungal | Many pyrazole-containing compounds exhibit potent activity against bacteria and fungi. nih.govresearchgate.net |

| Anti-inflammatory | The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov |

| Antiviral | The incorporation of fluorine is a common strategy in the development of antiviral nucleoside analogs and other agents. nih.govnih.gov |

| Enzyme Inhibition | Fluorinated heterocycles are effective enzyme inhibitors, relevant in areas like anticoagulation and neurodegenerative diseases. nih.govnih.gov |

Systematic screening of this compound against a panel of biological targets, including kinases, proteases, and microbial strains, could uncover novel therapeutic leads.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogs

Modern drug discovery increasingly relies on computational tools to accelerate the identification and optimization of lead compounds. nih.govnih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid prediction of molecular properties, bioactivity, and potential toxicity from chemical structures. nih.govnih.gov

For a scaffold like this compound, AI and ML can be employed in several key areas:

Virtual Screening: ML models, trained on large datasets of known active compounds, can screen virtual libraries of novel pyrazole analogs to prioritize those most likely to be active against a specific biological target. nih.gov This process, known as high-throughput virtual screening (HTVS), saves considerable time and resources compared to experimental screening. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole analogs with their biological activity. youtube.com These models can predict the activity of newly designed molecules and provide insights into which structural modifications are most likely to enhance potency. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the pyrazole core and specifying desired attributes (e.g., high predicted activity, low toxicity, optimal lipophilicity), novel analogs of this compound can be generated for synthesis and testing.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs early in the discovery process, helping to eliminate candidates with unfavorable pharmacokinetic profiles. nih.gov

The integration of these computational approaches will be crucial for efficiently exploring the chemical space around the this compound scaffold and optimizing analogs for improved efficacy and drug-like properties. nih.govnih.gov

Application of this compound as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structure of this compound makes it an excellent building block for the synthesis of more complex molecules. numberanalytics.com The bromine atom at the 5-position is a particularly valuable synthetic handle, as it can readily participate in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net

This reactivity allows for the introduction of a wide range of substituents at this position, enabling the creation of diverse molecular libraries. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. rsc.orgrsc.orgrsc.org

Heck Coupling: Reaction with alkenes to append unsaturated chains.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing substituted amino groups.

The ability to perform these transformations chemoselectively is a significant advantage. acs.org For example, palladium-catalyzed conditions can be tuned to favor reaction at the C-Br bond over potential N-arylation, providing precise control over the final product. acs.org This versatility makes this compound a valuable intermediate for synthesizing complex pharmaceutical agents, agrochemicals, and functional materials where a substituted difluoroethyl-pyrazole core is desired. rsc.orgnumberanalytics.com

Collaborative Research Avenues in Chemical Biology and Materials Science Utilizing the Pyrazole Core

The unique properties of the pyrazole ring extend its utility beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and materials science. mdpi.comnih.gov

In Chemical Biology: Pyrazole-based compounds can be developed as chemical probes to study biological systems. For example, analogs of this compound could be functionalized with fluorescent tags or biotin (B1667282) labels via the bromo-substituent. These probes could be used to identify protein targets, visualize cellular processes, or serve as diagnostic tools. The pyrazole core itself can act as a ligand for various metal ions, opening possibilities for the design of sensors or metal-based therapeutics. nih.govbohrium.com

In Materials Science: The pyrazole scaffold is being incorporated into advanced materials to confer specific properties. mdpi.comrroij.com The ability of pyrazoles to coordinate with metals is exploited in the creation of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing. Furthermore, the incorporation of highly fluorinated groups, such as the difluoroethyl moiety, can impart desirable properties like thermal stability and hydrophobicity, making pyrazole-containing polymers potentially useful for specialized coatings or electronic materials. researchgate.net

Future collaborative research between synthetic chemists, biologists, and materials scientists will be key to unlocking the full potential of this compound and related structures in these cutting-edge fields.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Pyrazole derivatives are typically synthesized via cyclocondensation or halogenation reactions. For example, cyclocondensation of β-diketones with hydrazines is a common method, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity, as noted in halogenated pyrazole protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- ¹H/¹³C NMR : The 2,2-difluoroethyl group shows distinct splitting patterns (e.g., triplet of quartets for -CH₂CF₂H). The pyrazole ring protons resonate near δ 6.5–7.5 ppm .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1150–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 197 (calculated for C₄H₃BrF₂N₂) with fragmentation patterns reflecting Br and CF₂CH₃ loss .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model the electron-withdrawing effects of the Br and CF₂CH₃ groups, predicting reactive sites for Suzuki-Miyaura coupling. For instance, the C-5 bromine atom exhibits a higher partial positive charge, making it susceptible to palladium-catalyzed substitution. Solvent effects (e.g., toluene vs. DMSO) on transition-state energetics can be simulated to optimize catalytic efficiency .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for halogenated pyrazole derivatives?

Discrepancies in melting points or solubility often arise from polymorphism or impurities. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Use high-resolution LC-MS to detect trace impurities (<0.5%) that alter solubility .

- Compare crystallographic data (e.g., unit cell parameters) with literature values, as seen in X-ray studies of related brominated pyrazoles .

Q. How does the steric and electronic influence of the 2,2-difluoroethyl group affect the regioselectivity of nucleophilic substitution reactions in this compound?

The 2,2-difluoroethyl group introduces steric hindrance near the pyrazole ring, directing nucleophilic attack to the less hindered C-5 bromine. Electronically, the fluorine atoms withdraw electron density via inductive effects, polarizing the C-Br bond and enhancing its electrophilicity. This dual effect is validated in comparative studies of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, where substituent position dictates reactivity .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

- Safety Compliance : Follow ISO 9001 and OSHA guidelines for handling hazardous reagents .

For structural analysis, single-crystal X-ray diffraction remains the gold standard, as demonstrated for bromo-fluoro pyrazole derivatives in recent crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.